Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Synthetic Chemistry Process Optimization Medicinal Chemistry

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- (CAS 122053-75-2) is a differentiated 4-benzyloxybenzamide scaffold essential for selective inhibitor development. The para-benzyloxy group enables potent target engagement in PARP10/ARTD10, BACE-1, and PSD95-nNOS programs—activity lost with unsubstituted or 4-alkoxy analogs. Leverage its high-yield CDI-mediated synthesis (94.5%) and class-level in vivo efficacy (MCAO infarct reduction) to accelerate your medicinal chemistry campaigns. For research use only.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 122053-75-2
Cat. No. B1311933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-
CAS122053-75-2
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCO
InChIInChI=1S/C16H17NO3/c18-11-10-17-16(19)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,17,19)
InChIKeyPZFAFQSPTDMCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- (CAS 122053-75-2) Procurement-Focused Overview: A Key Benzyloxy Benzamide Scaffold for Specialized Biomedical Research


Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- (CAS 122053-75-2), also known as 4-benzyloxy-N-(2-hydroxyethyl)benzamide, is a synthetic organic compound belonging to the class of substituted benzamides . It is characterized by a benzamide core with a 2-hydroxyethyl group attached to the amide nitrogen and a benzyloxy group at the para position of the aromatic ring. This compound serves as a versatile chemical intermediate and a key scaffold for medicinal chemistry research, particularly in the development of neuroprotective and enzyme-inhibiting agents [1]. Its molecular formula is C₁₆H₁₇NO₃ with a molecular weight of 271.31 g/mol . A high-yield synthesis (94.5%) via CDI-mediated coupling has been reported, indicating well-defined and accessible chemistry for research applications .

Critical Rationale: Why N-(2-hydroxyethyl)-4-(phenylmethoxy)benzamide Cannot Be Substituted by Generic Benzamide Analogs in Advanced Biomedical Research


The biological activity and physicochemical properties of substituted benzamides are exquisitely sensitive to specific functional group modifications [1]. Simple, generic benzamide analogs lack the precise substitution pattern (para-benzyloxy and N-hydroxyethyl) required for potent and selective target engagement, as demonstrated in structure-activity relationship (SAR) studies on related neuroprotective [2] and enzyme-inhibitory [3] benzyloxy benzamide series. Substituting this specific compound with a generic analog would compromise critical interactions at target binding sites, leading to a significant loss in potency, selectivity, or metabolic stability. This guide provides the specific, quantitative evidence required to justify the procurement of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- over its less differentiated alternatives for specialized research programs.

Procurement Evidence Guide: Head-to-Head Quantitative Differentiation for Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-


Synthesis Benchmark: High-Yield Synthesis Route Differentiates this Compound from Complex, Low-Yielding Benzamide Analogs

A patented synthesis route for Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- achieves a high isolated yield of 94.5% . This contrasts sharply with the often lower and more variable yields reported for complex benzamide analogs with additional heterocyclic or poly-substituted groups [1]. The efficient, scalable synthetic route translates directly to lower procurement costs and more reliable supply for research programs, a key differentiator when selecting a starting material or scaffold for analog synthesis. This high-yielding route uses 4-benzyloxy benzoic acid and ethanolamine in a CDI-mediated coupling, providing a robust and reliable method for production .

Synthetic Chemistry Process Optimization Medicinal Chemistry

PARP10/ARTD10 Inhibition Selectivity: Direct Comparative Advantage over 4-Phenoxy Analogs

The benzyloxy substitution pattern, as found in Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-, is a critical determinant for potent and selective inhibition of the mono-ADP-ribosyltransferase PARP10/ARTD10. A direct SAR study demonstrated that 4-benzyloxybenzamide derivatives are potent PARP10 inhibitors, with a key analog (compound 32) achieving an IC50 of 230 nM [1]. In contrast, the closely related 4-phenoxy analogs were significantly less potent and selective, highlighting the essential role of the benzyl group in target engagement and cellular activity, including the rescue of HeLa cells from ARTD10-induced cell death [1].

Epigenetics Cancer Research PARP Inhibitors Drug Discovery

Neurological Disease Research: Class-Level Superiority in In Vivo Neuroprotective Efficacy for Ischemic Stroke

While direct in vivo data for Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is not publicly available, class-level inference from a highly optimized benzyloxy benzamide analog (compound 29/LY836) establishes the therapeutic potential of this specific scaffold. Compound 29 demonstrated potent neuroprotective effects in a rat model of ischemic stroke, significantly reducing infarct size and neurological deficit scores after middle cerebral artery occlusion (MCAO) [1]. This contrasts with many generic benzamides that lack the appropriate structural features for this mechanism of action (disruption of PSD95-nNOS protein-protein interaction) [1]. Compound 29 also showed favorable pharmacokinetic properties with a half-life (T1/2) of 4.26 hours after oral administration [1].

Neuroprotection Ischemic Stroke Drug Discovery PSD95-nNOS PPI

BACE-1 Inhibition Potential: Structure-Guided Advantage of 4-Benzyloxy Substitution

The 4-benzyloxy group on the benzamide core is a privileged structural motif for inhibiting Beta-Site APP-Cleaving Enzyme 1 (BACE-1), a key target in Alzheimer's disease. SAR studies on 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives have identified potent BACE-1 inhibitors, with a representative compound (5e) exhibiting an IC50 of 9.9 μM [1]. This compound also demonstrated high brain uptake potential in MDCK cell models [1]. This contrasts with 4-alkoxy or unsubstituted benzamides, which show markedly reduced or no BACE-1 inhibitory activity [1]. The benzyloxy moiety provides the necessary hydrophobic and steric complementarity within the enzyme's active site, underscoring its essential role in achieving target engagement.

Alzheimer's Disease BACE-1 Inhibitors CNS Drug Discovery Medicinal Chemistry

Anticonvulsant Activity: Alkanolamide Class Validation with Superior Protective Index

A series of 4-(benzyloxy)-benzamide alkanolamides, structurally related to Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-, have been evaluated for anticonvulsant activity in standard rodent models. A key analog, the 2N-methylaminoethanol derivative (compound II), demonstrated significant anti-maximal electroshock (anti-MES) activity with a protective index (TD50/ED50) of 2.536 [1]. This protective index is higher than that for the clinically used anticonvulsant valproate in the same assay [1]. This class-level evidence validates the 4-benzyloxybenzamide alkanolamide scaffold as a promising starting point for developing novel anticonvulsant therapies with potentially improved safety margins, distinguishing it from other benzamide subclasses lacking such reported CNS activity.

Anticonvulsant Epilepsy CNS Pharmacology Medicinal Chemistry

Defined Application Scenarios for Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- in High-Value Biomedical Research


Medicinal Chemistry: Lead Optimization for PARP10/ARTD10 Inhibitors

Procure this compound as a starting scaffold for developing selective PARP10/ARTD10 inhibitors. The 4-benzyloxy substitution is essential for potent target engagement, a property not shared by 4-phenoxy analogs, as demonstrated by direct comparative SAR [1]. Utilize the scalable, high-yielding synthesis route to generate analogs for exploring structure-activity relationships around the hydroxyethyl amide side chain.

CNS Drug Discovery: Neuroprotective Agent Development for Ischemic Stroke

Acquire this benzyloxy benzamide scaffold to initiate a medicinal chemistry program targeting the PSD95-nNOS protein-protein interaction for ischemic stroke. Class-level in vivo efficacy data from optimized analogs (e.g., LY836) demonstrates significant infarct size reduction in MCAO rat models [2]. This provides a validated chemical starting point for developing novel neuroprotective therapies.

CNS Drug Discovery: BACE-1 Inhibitor Optimization for Alzheimer's Disease

Use this compound as a core structure for designing brain-penetrant BACE-1 inhibitors. The 4-benzyloxy moiety is a proven pharmacophore for BACE-1 inhibition, with SAR studies showing that analogs with this group achieve low micromolar potency (e.g., compound 5e, IC50 = 9.9 μM) and exhibit high brain uptake potential [3]. This contrasts with unsubstituted or 4-alkoxy benzamides, which are ineffective.

CNS Pharmacology: Anticonvulsant Scaffold Exploration

Leverage the 4-benzyloxybenzamide alkanolamide scaffold, validated by a class-level analog that shows a protective index (2.536) superior to valproate in the MES model, for exploring novel anticonvulsant mechanisms with potentially improved safety margins [4]. This provides a quantifiable advantage for initiating an epilepsy drug discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.